
N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C19H23BBrNO2 and its molecular weight is 388.1 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H23BBRNO2
- CAS Number : 1312789-54-0
- Molecular Weight : 388.12 g/mol
The presence of the bromobenzyl and dioxaborolane moieties suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer activity of compounds similar to this compound. For instance:
- Cell Line Sensitivity : A study involving various cancer cell lines showed that related compounds exhibited significant growth inhibition. For example, one compound demonstrated a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75 .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to inhibit tubulin polymerization and disrupt mitotic processes. Molecular docking studies indicated efficient binding affinities with tubulin sites .
Study 1: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute (NCI), several analogs were tested for their anticancer properties against a panel of 58 cancer cell lines at a concentration of . The results indicated that certain derivatives showed superior activity compared to established drugs like imatinib .
Compound | Cell Line | PGI (%) |
---|---|---|
Compound 4i | SNB-75 | 41.25 |
Compound 4d | UO-31 | 37.17 |
Compound 4e | UO-31 | 28.47 |
This data illustrates the potential of these compounds in targeting specific cancer types effectively.
Study 2: Molecular Docking Analysis
Molecular docking studies performed on derivatives of this compound revealed high binding affinities to tubulin sites. The docking scores ranged from -6.502 to -8.341 kcal/mol . This suggests that structural modifications can enhance biological activity through improved target interaction.
Additional Biological Activities
Beyond anticancer properties, this compound class has shown promise in various other biological activities:
- Antimicrobial Activity : Compounds exhibiting similar structures have been noted for their antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical models.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BBrNO2/c1-18(2)19(3,4)24-20(23-18)15-8-10-17(11-9-15)22-13-14-6-5-7-16(21)12-14/h5-12,22H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIRXMMVMXNVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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